The structural core of 2-(4-methoxy-benzyl)-piperazine serves as a versatile scaffold for developing σ₁ receptor-specific PET radiotracers. Its N-benzylpiperazine moiety provides optimal geometry for interacting with the σ₁ receptor's ligand-binding pocket, characterized by a hydrophobic cupin-like β-barrel domain and key residues (Glu172, Asp126) that coordinate ligand binding [1] [8]. Radiotracer design focuses on incorporating positron-emitting isotopes while preserving pharmacophore integrity.
Carbon-11 labeling typically targets the O-methyl group of the 4-methoxybenzyl moiety via [¹¹C]methylation of precursor phenols. This approach yielded [¹¹C]MBP (Ki σ₁ = 2.7 nM) with 90% radiochemical purity and high molar activity (>2 Ci/μmol) [8]. Fluorine-18 analogs employ fluoroalkyl ether chains at the para-position, exemplified by [¹⁸F]FEBMP (4-(2-fluoroethoxy)benzyl derivative), which maintains nanomolar σ₁ affinity (Ki = 2.6 nM) [8] [10]. The spirocyclic piperidine variant [¹⁸F]fluspidine demonstrates slower dissociation kinetics, advantageous for quantitative imaging [3] [5].
Systematic modification of the piperazine N-substituent balances lipophilicity and brain penetration. Analogs with aliphatic acyl chains (e.g., 3-cyclohexylpropanoyl) achieve optimal log D values of 2.8–3.2, correlating with 3.5–4.5% ID/g brain uptake at 5 min post-injection in rodents [2] [8]. Polar 4-hydroxymethylbenzyl derivatives (log D = 1.9) show reduced brain entry (<1% ID/g), underscoring the critical log D window [2].
Table 1: Lipophilicity-Brain Uptake Relationship in Piperazine-Based Radiotracers
Compound | log D (pH 7.4) | Brain Uptake (%ID/g, 5 min) | σ₁ Ki (nM) |
---|---|---|---|
[¹¹C]MBP | 2.1 | 2.8 | 2.7 |
[¹⁸F]FEBMP | 3.0 | 4.1 | 2.6 |
3-Cyclohexylpropanoyl analog | 3.2 | 4.5 | 1.6 |
4-Hydroxymethyl analog | 1.9 | 0.9 | 18.1 |
1.2. In Vitro Binding Affinity Profiling Against σ₁/σ₂ Receptor Subtypes
Standard binding assays using guinea pig or human brain membranes quantify σ₁ affinity. The lead compound 15 (3-cyclohexyl-1-{4-[(4-methoxyphenyl)methyl]piperazin-1-yl}propan-1-one) exhibits Ki σ₁ = 1.6 nM, representing a 7-fold improvement over earlier analogs [2]. Benzofuran-integrated derivatives like IAM6067 show Ki σ₁ = 2.6 nM with exceptional σ₂/σ₁ selectivity (187-fold) [10]. Consistent structure-activity relationships emerge:
Comprehensive receptor panels confirm minimal off-target binding. At 100 nM, 2-(4-methoxy-benzyl)-piperazine derivatives show <35% inhibition at dopamine D₂, serotonin 5-HT₁A/₂A, and opioid receptors [8] [10]. Crucially, fluspidine retains >1,000-fold selectivity over vesicular acetylcholine transporters (VAChT), eliminating a key limitation of early tracers like [¹¹C]SA4503 [5] [7].
Table 2: Selectivity Profiles of Optimized σ₁ Ligands
Compound | σ₁ Ki (nM) | σ₂/σ₁ Selectivity | VAChT Ki (nM) | 5-HT₂A %Inh (100 nM) |
---|---|---|---|---|
MBP | 2.7 | 38 | >1,000 | <20% |
FEBMP | 2.6 | 187 | >1,000 | <15% |
Lan-0101 analog | 1.06 | 1,344 | >10,000 | <10% |
1.3. In Vivo Pharmacological Characterization in Non-Human Primates
Dynamic PET imaging in Papio hamadryas baboons demonstrates σ₁-specific binding. Pre-administration of haloperidol (1 mg/kg, IV) reduces brain uptake of [¹¹C]MBP by 79–90% across receptor-dense regions (cortex, thalamus, cerebellum) [8] [10]. The irreversible antagonist E-52862 similarly blocks >80% of [¹⁸F]FEBMP binding, confirming saturable engagement with σ₁ receptors [10]. Nonspecific binding remains consistently low (<20% of total) in all studies.
Time-activity curves reveal distinct kinetic profiles:
Table 3: In Vivo Kinetics of Piperazine-Based σ₁ Tracers in Primates
Radiotracer | Thalamus VT (mL/cm³) | Cortex BPND | Haloperidol Blockade (%) |
---|---|---|---|
[¹¹C]MBP | 24.1 ± 2.7 | 2.8 ± 0.3 | 85% |
[¹⁸F]FEBMP | 26.4 ± 3.2 | 3.1 ± 0.4 | 90% |
[¹¹C]CNY-01 | 31.7 ± 4.1* | N/A (irreversible) | 82% |
*Plateau SUV >3.0 at 30 min post-injection
CAS No.: 119785-99-8
CAS No.: 81129-73-9
CAS No.: 17869-27-1
CAS No.: 1072-13-5
CAS No.: 13538-21-1
CAS No.: 123301-46-2